molecular formula C12H13Cl2N3O2 B1390501 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one CAS No. 915307-81-2

3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

Katalognummer: B1390501
CAS-Nummer: 915307-81-2
Molekulargewicht: 302.15 g/mol
InChI-Schlüssel: ZNLGJJQBJZIZEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one is a complex organic compound characterized by its unique chemical structure, which includes a pyrido[3,4-b]pyrazin-2(1H)-one core with dichloro and propoxyethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrido[3,4-b]pyrazin-2(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent chlorination and alkylation steps introduce the dichloro and propoxyethyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrido[3,4-b]pyrazin-2(1H)-one derivatives.

Wissenschaftliche Forschungsanwendungen

PDE5 Inhibition and Cardiovascular Research

One of the primary applications of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one is its role as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are crucial in the treatment of various cardiovascular diseases, including pulmonary hypertension and erectile dysfunction. The compound has been investigated as a potential PET (Positron Emission Tomography) tracer for visualizing PDE5 expression in vivo, which is significant for understanding disease mechanisms and evaluating treatment efficacy.

A study highlighted the development of radiolabeled PET tracers based on this compound to visualize PDE5 activity in animal models. The findings suggest that such tracers could enable non-invasive imaging of PDE5 expression in tissues affected by conditions like aortic stenosis and heart failure .

Molecular Imaging

The use of this compound as a radiolabeled compound opens avenues for molecular imaging techniques. Its derivatives have shown promise in preclinical studies for quantifying PDE5 levels in various tissues, which could lead to better diagnostic tools for cardiovascular diseases. This application underscores the importance of developing specific ligands that can bind to PDE5 with high affinity and selectivity .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a scaffold for designing new drugs targeting PDE5. By modifying its structure, researchers aim to enhance its pharmacological properties and reduce side effects compared to existing PDE5 inhibitors like sildenafil and tadalafil. The ongoing exploration into its derivatives may yield novel therapeutic agents with improved efficacy and safety profiles .

Case Study 1: PET Imaging of PDE5 Expression

In a preclinical study involving mice with induced heart failure, researchers utilized a radiolabeled version of the compound to assess PDE5 expression levels non-invasively. Results indicated that the tracer successfully localized in areas with high PDE5 activity, providing insights into the role of this enzyme in cardiac function and disease progression .

Case Study 2: Drug Development Pipeline

A pharmaceutical company has initiated a drug development program focusing on modifying the structure of this compound to enhance its selectivity and potency as a PDE5 inhibitor. Early-stage trials have shown promising results regarding its safety profile and efficacy in preclinical models of pulmonary hypertension .

Wirkmechanismus

The exact mechanism of action of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • Quinclorac: A selective herbicide with a similar chloro-substituted quinoline moiety.

  • Pretilachlor: Another selective herbicide with a substituted amide moiety.

Uniqueness: 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one stands out due to its unique combination of dichloro and propoxyethyl substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, with the CAS number 915307-81-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C12H13Cl2N3O2C_{12}H_{13}Cl_{2}N_{3}O_{2} and it has a molecular weight of 302.16 g/mol. This compound is part of the pyridopyrazinone family and has been explored for its pharmacological properties.

Research indicates that compounds like this compound may act as inhibitors of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for various physiological processes including vasodilation and neurotransmission. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing their biological effects.

Pharmacological Properties

Inhibition Studies : Preliminary studies suggest that this compound exhibits significant inhibitory activity against specific PDE isoforms. For example, it has been compared with established PDE inhibitors like sildenafil and tadalafil, which are known to treat erectile dysfunction by enhancing blood flow through vasodilation.

Case Studies : In one study focusing on radiolabeled PET tracers for in vivo visualization of PDE5, compounds from the pyridopyrazinone family demonstrated higher retention in tissues where PDE5 is expressed, indicating potential therapeutic applications in cardiovascular diseases .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, general safety assessments for similar compounds suggest that careful evaluation is necessary during preclinical trials. Toxicological studies should focus on dose-response relationships and potential side effects.

Comparative Analysis with Other Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
Sildenafil139755-83-2C22H31N5O4SPDE5 inhibitor
Tadalafil171596-29-5C22H19N3O4SPDE5 inhibitor
This compound915307-81-2C12H13Cl2N3O2Potential PDE inhibitor

In Vivo Studies

In vivo studies have shown that pyridopyrazinones can effectively enhance cGMP levels in animal models. For instance, a study involving mice demonstrated that administration of a related compound resulted in significant vasodilation and improved cardiac function under ischemic conditions .

Eigenschaften

IUPAC Name

3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-4-19-5-3-17-9-6-10(13)15-7-8(9)16-11(14)12(17)18/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLGJJQBJZIZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670180
Record name 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915307-81-2
Record name 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine (2.80 g, 12.2 mmol) and diisopropylethylamine (4.6 mL, 25.7 mmol) in dichloromethane (100 mL) was treated with methyl chlorooxoacetate (1.1 mL, 11.7 mmol, Aldrich), allowed to warm to room temperature and stirred for four hours. The reaction was diluted with dichloromethane and washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and solvent was removed at reduced pressure. The residue was dissolved in toluene (30 mL) and heated at 105° C. for four hours. The solvent was removed at reduced pressure and the resulting solid taken up in dichloromethane (100 mL) and treated with oxalyl chloride (2.1 mL, 24.1 mmol) and DMF (3 drops). The reaction was stirred at room temperature for 6 hours. The solvent was removed at reduced pressure to give a brown solid. This was passed through a column of silica gel with 70% ethyl acetate/hexane to give 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one as a white solid. (2.44 g, 66% yield). 1H NMR (CDCl3) δ 8.78 (1H), 7.59 (1H), 4.40 (2H), 3.80 (2H), 3.35 (2H), 1.52-1.46 (2H), 0.82 (3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Reactant of Route 2
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Reactant of Route 5
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.